molecular formula C10H7NO2S2 B12119344 2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one CAS No. 37530-63-5

2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one

Cat. No.: B12119344
CAS No.: 37530-63-5
M. Wt: 237.3 g/mol
InChI Key: POXDJVWANDRZTL-ZWGQKFFPSA-N
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Description

2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one is a heterocyclic compound that features a thiazolidine ring fused with a furan moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one typically involves the reaction of thiazolidine-4-one derivatives with furanyl aldehydes under specific conditions. Various synthetic approaches, such as multicomponent reactions, click reactions, and green chemistry methods, have been employed to improve the selectivity, purity, and yield of the product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high efficiency and scalability.

Chemical Reactions Analysis

2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one undergoes various chemical reactions, including:

Scientific Research Applications

2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one can be compared with other thiazolidine derivatives, such as:

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazolidine-4-one: Exhibits antimicrobial and anticancer activities.

    Thiazolidine-2-thione: Used in the synthesis of various bioactive compounds. The uniqueness of this compound lies in its specific structural features and the presence of the furan moiety, which may contribute to its distinct biological activities and applications.

Properties

CAS No.

37530-63-5

Molecular Formula

C10H7NO2S2

Molecular Weight

237.3 g/mol

IUPAC Name

(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H7NO2S2/c12-9-8(15-10(14)11-9)5-1-3-7-4-2-6-13-7/h1-6H,(H,11,12,14)/b3-1+,8-5-

InChI Key

POXDJVWANDRZTL-ZWGQKFFPSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C=C\2/C(=O)NC(=S)S2

Canonical SMILES

C1=COC(=C1)C=CC=C2C(=O)NC(=S)S2

Origin of Product

United States

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